molecular formula C11H14ClN3O B13759926 2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride CAS No. 1170811-18-3

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride

Cat. No.: B13759926
CAS No.: 1170811-18-3
M. Wt: 239.70 g/mol
InChI Key: UEVXMCBZZKUHMD-UHFFFAOYSA-N
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Description

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride typically involves the reaction of 7-methoxy-3-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-6-methoxy-3-methylquinoline hydrochloride
  • 7-Methoxy-2-methylquinoline-3-carboxylic acid
  • 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride

Uniqueness

2-Hydrazino-7-methoxy-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

CAS No.

1170811-18-3

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

(7-methoxy-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-7-5-8-3-4-9(15-2)6-10(8)13-11(7)14-12;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

UEVXMCBZZKUHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)N=C1NN.Cl

Origin of Product

United States

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